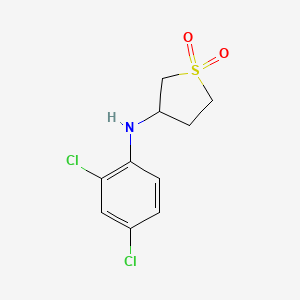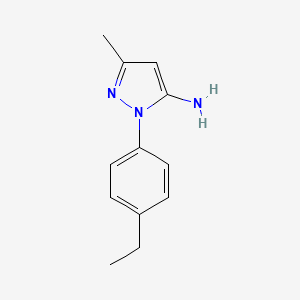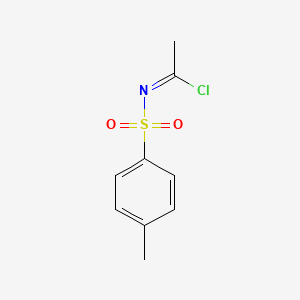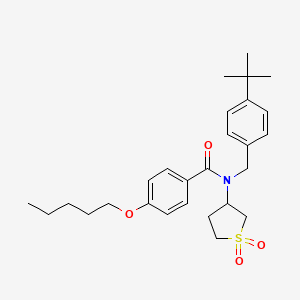![molecular formula C17H20BrNO3S B12121663 (4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)
(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-metilfenil)[(4-etoxi-2,3-dimetilfenil)sulfonil]amina es un compuesto orgánico con una estructura compleja, que presenta tanto grupos funcionales de bromo como de sulfonilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-Bromo-2-metilfenil)[(4-etoxi-2,3-dimetilfenil)sulfonil]amina generalmente implica varios pasos. Un método común incluye el uso de acilación de Friedel-Crafts seguido de sulfonilación. Las condiciones de reacción a menudo requieren la presencia de catalizadores como el cloruro de aluminio (AlCl3) y disolventes como el diclorometano (DCM) para facilitar las reacciones .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reactores por lotes a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. También se puede considerar el uso de reactores de flujo continuo para mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(4-Bromo-2-metilfenil)[(4-etoxi-2,3-dimetilfenil)sulfonil]amina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C).
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, especialmente en el sitio del bromo, utilizando reactivos como el metóxido de sodio (NaOCH3).
Reactivos y condiciones comunes
Oxidación: KMnO4 en condiciones ácidas o neutras.
Reducción: Gas H2 con catalizador Pd/C bajo presión suave.
Sustitución: NaOCH3 en metanol como disolvente.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
(4-Bromo-2-metilfenil)[(4-etoxi-2,3-dimetilfenil)sulfonil]amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y en el desarrollo de nuevos materiales.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las actividades enzimáticas y las interacciones de proteínas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (4-Bromo-2-metilfenil)[(4-etoxi-2,3-dimetilfenil)sulfonil]amina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede actuar como un agonista o antagonista en ciertos receptores, lo que lleva a cambios en las vías de señalización celular. Las vías y objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-2-hidroxibenzaldehído: Comparte el grupo funcional bromo pero difiere en su estructura y reactividad generales.
2-(4-Bromo-3-metilfenoxi)etan-1-amina: Similar en tener un átomo de bromo y un grupo amina, pero con diferentes sustituyentes y aplicaciones.
Unicidad
(4-Bromo-2-metilfenil)[(4-etoxi-2,3-dimetilfenil)sulfonil]amina es única debido a su combinación de grupos bromo y sulfonilo, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones de investigación e industriales específicas.
Propiedades
Fórmula molecular |
C17H20BrNO3S |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c1-5-22-16-8-9-17(13(4)12(16)3)23(20,21)19-15-7-6-14(18)10-11(15)2/h6-10,19H,5H2,1-4H3 |
Clave InChI |
NZUMFZBKXCHQBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1-{5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazol-5-amine](/img/structure/B12121589.png)
![Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B12121591.png)






![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)


![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)

